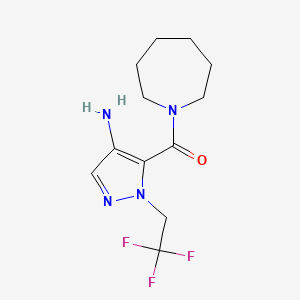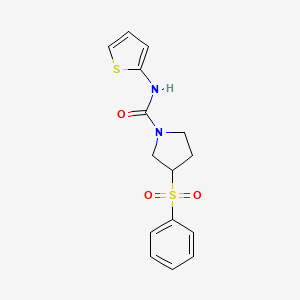
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as PTPRQ inhibitor, is a chemical compound with potential applications in scientific research. This compound is a potent inhibitor of PTPRQ, a protein tyrosine phosphatase receptor that is involved in regulating cell growth and differentiation.
科学的研究の応用
Catalytic Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its derivatives have been explored for their catalytic applications. For instance, an amide derivative was utilized as a ligand in copper-catalyzed coupling reactions, demonstrating significant efficacy in producing pharmaceutically important compounds (Ma et al., 2017).
Synthetic Methodologies
The compound plays a role in novel synthetic methodologies. A study by Bianchi et al. (2014) showed its use in the ring opening of nitrothiophenes, leading to the synthesis of N-fused pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, highlighting its versatility in organic synthesis (Bianchi et al., 2014).
Antibacterial Applications
A study conducted in 2012 explored the antibacterial activity of related sulfonamide compounds. These compounds, including derivatives of 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, demonstrated significant activity against bacteria like Staphylococcus aureus, indicating potential applications in antibacterial therapies (Ajani et al., 2012).
Anticancer Research
Research into anticancer applications has been conducted, with derivatives of the compound being synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This highlights its potential in the development of novel anticancer agents (Redda et al., 2011).
Material Science
In the field of material science, derivatives of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have been used in the synthesis of novel materials. For instance, the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties was reported, demonstrating the compound's utility in developing new materials with specific properties (Liu et al., 2013).
Drug Discovery
The compound and its derivatives have been implicated in drug discovery and development. For example, its structural elements were critical in discovering selective RORγt inverse agonists, showing its relevance in designing new drugs (Duan et al., 2019).
特性
IUPAC Name |
3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHWNWRZMLZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)
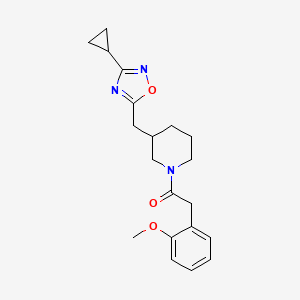
![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)
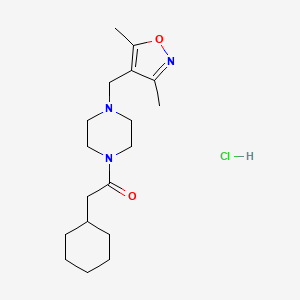
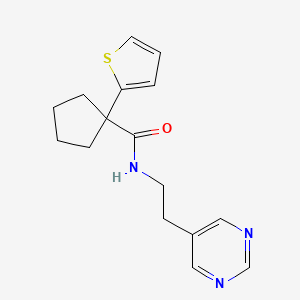
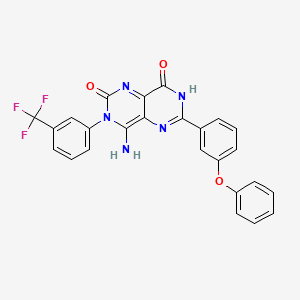
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)
![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)
![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)
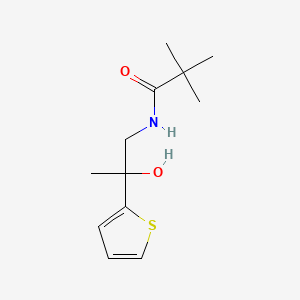
![Thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B2408482.png)
![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)
